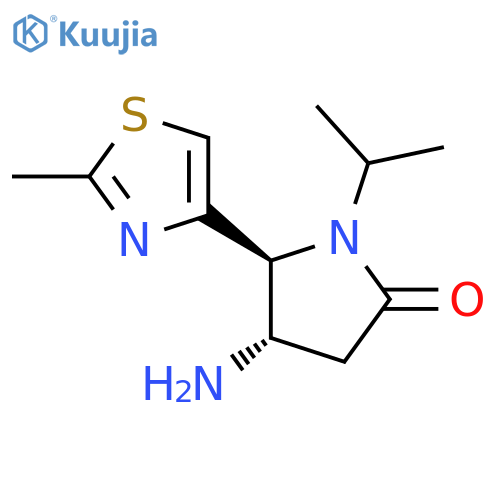

Cas no 2227896-64-0 (4-amino-5-(2-methyl-1,3-thiazol-4-yl)-1-(propan-2-yl)pyrrolidin-2-one)

4-amino-5-(2-methyl-1,3-thiazol-4-yl)-1-(propan-2-yl)pyrrolidin-2-one 化学的及び物理的性質

名前と識別子

-

- 4-amino-5-(2-methyl-1,3-thiazol-4-yl)-1-(propan-2-yl)pyrrolidin-2-one

- EN300-1635538

- 2227896-64-0

-

- インチ: 1S/C11H17N3OS/c1-6(2)14-10(15)4-8(12)11(14)9-5-16-7(3)13-9/h5-6,8,11H,4,12H2,1-3H3/t8-,11-/m0/s1

- InChIKey: UINCYCUOZGGQDC-KWQFWETISA-N

- ほほえんだ: S1C(C)=NC(=C1)[C@@H]1[C@H](CC(N1C(C)C)=O)N

計算された属性

- せいみつぶんしりょう: 239.10923335g/mol

- どういたいしつりょう: 239.10923335g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 284

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.4

- トポロジー分子極性表面積: 87.5Ų

4-amino-5-(2-methyl-1,3-thiazol-4-yl)-1-(propan-2-yl)pyrrolidin-2-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1635538-0.25g |

4-amino-5-(2-methyl-1,3-thiazol-4-yl)-1-(propan-2-yl)pyrrolidin-2-one |

2227896-64-0 | 0.25g |

$774.0 | 2023-06-04 | ||

| Enamine | EN300-1635538-2.5g |

4-amino-5-(2-methyl-1,3-thiazol-4-yl)-1-(propan-2-yl)pyrrolidin-2-one |

2227896-64-0 | 2.5g |

$1650.0 | 2023-06-04 | ||

| Enamine | EN300-1635538-5.0g |

4-amino-5-(2-methyl-1,3-thiazol-4-yl)-1-(propan-2-yl)pyrrolidin-2-one |

2227896-64-0 | 5g |

$2443.0 | 2023-06-04 | ||

| Enamine | EN300-1635538-10.0g |

4-amino-5-(2-methyl-1,3-thiazol-4-yl)-1-(propan-2-yl)pyrrolidin-2-one |

2227896-64-0 | 10g |

$3622.0 | 2023-06-04 | ||

| Enamine | EN300-1635538-1000mg |

4-amino-5-(2-methyl-1,3-thiazol-4-yl)-1-(propan-2-yl)pyrrolidin-2-one |

2227896-64-0 | 1000mg |

$1200.0 | 2023-09-22 | ||

| Enamine | EN300-1635538-0.5g |

4-amino-5-(2-methyl-1,3-thiazol-4-yl)-1-(propan-2-yl)pyrrolidin-2-one |

2227896-64-0 | 0.5g |

$809.0 | 2023-06-04 | ||

| Enamine | EN300-1635538-5000mg |

4-amino-5-(2-methyl-1,3-thiazol-4-yl)-1-(propan-2-yl)pyrrolidin-2-one |

2227896-64-0 | 5000mg |

$3479.0 | 2023-09-22 | ||

| Enamine | EN300-1635538-1.0g |

4-amino-5-(2-methyl-1,3-thiazol-4-yl)-1-(propan-2-yl)pyrrolidin-2-one |

2227896-64-0 | 1g |

$842.0 | 2023-06-04 | ||

| Enamine | EN300-1635538-0.05g |

4-amino-5-(2-methyl-1,3-thiazol-4-yl)-1-(propan-2-yl)pyrrolidin-2-one |

2227896-64-0 | 0.05g |

$707.0 | 2023-06-04 | ||

| Enamine | EN300-1635538-0.1g |

4-amino-5-(2-methyl-1,3-thiazol-4-yl)-1-(propan-2-yl)pyrrolidin-2-one |

2227896-64-0 | 0.1g |

$741.0 | 2023-06-04 |

4-amino-5-(2-methyl-1,3-thiazol-4-yl)-1-(propan-2-yl)pyrrolidin-2-one 関連文献

-

Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117

-

Hidetoshi Hayashi,Hiroshi Sonoda,Kouki Fukumura,Teruyuki Nagata Chem. Commun., 2002, 1618-1619

-

Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115

-

Mária Andraščíková,Svetlana Hrouzková Anal. Methods, 2013,5, 1374-1384

-

Mark DeWaele,Yoonbae Oh,Cheonho Park,Yu Min Kang,Hojin Shin,Charles D. Blaha,In Young Kim,Dong Pyo Jang Analyst, 2017,142, 4317-4321

-

Flavien Ponsot,Léo Bucher,Nicolas Desbois,Yoann Rousselin,Pritam Mondal,Charles H. Devillers,Claude P. Gros,Rahul Singhal,Ganesh D. Sharma J. Mater. Chem. C, 2019,7, 9655-9664

-

Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347

Related Articles

-

化学生物医薬品の安全性と有効性を評価するための新しいアプローチ: イェーガンローの役割 はじめに 化学生物医薬品(以下、CBS、Chemical Biological Pharmaceutical)……May 21, 2025

-

バイルアックソーレン酸塩の新規合成法を開発 1. 研究の背景と重要性 バイルアックソーレン(Biloxasolen)は、近年注目を集める医薬品成分として、その抗がん特性や炎症抑制作用が研究されていま……May 21, 2025

-

アグノサイドによる新規化学生物医薬品の開発への応用化学生物医薬分野 近年、化学生物医学分野における研究は飛躍的に進歩しており、特にアグノサイド(agonist)を用いた新規医薬品の開発が大きな注目を……May 20, 2025

-

バレニリン酸塩の新しい用途を発見する研究チームが発表しました バレニリン酸塩とは何か?その基本的な概要 バレニリン酸塩は、天然由来の化合物であるバレニリン酸の塩として知られています。バレニリン酸は、……May 20, 2025

-

リンゴ酸の新規薬剤開発、治療効果が認められる化学生物医薬分野 リンゴ酸の新規薬剤開発について リンゴ酸は、長年にわたって食品や工業製品として利用されてきた天然化合物です。しかし、近年ではその医療分野……May 21, 2025

4-amino-5-(2-methyl-1,3-thiazol-4-yl)-1-(propan-2-yl)pyrrolidin-2-oneに関する追加情報

4-Amino-5-(2-Methyl-1,3-Thiazol-4-Yl)-1-(Propan-2-Yl)Pyrrolidin-2-One: A Comprehensive Overview

4-Amino-5-(2-Methyl-1,3-Thiazol-4-Yl)-1-(Propan-2-Yl)Pyrrolidin-2-One, also known by its CAS number CAS No. 2227896-64-0, is a compound of significant interest in the fields of organic chemistry and pharmacology. This molecule belongs to the class of pyrrolidinone derivatives, which have been extensively studied for their potential applications in drug discovery and development. The structure of this compound is characterized by a pyrrolidinone ring fused with a thiazole moiety, along with an amino group and an isopropyl substituent. These structural features contribute to its unique chemical properties and biological activities.

The synthesis of 4-Amino-5-(2-Methyl-1,3-Thiazol-4-Yl)-1-(Propan-2-Yl)Pyrrolidin-2-One involves a series of well-established organic reactions, including nucleophilic substitutions, condensations, and cyclizations. Recent advancements in asymmetric synthesis have enabled the preparation of enantiomerically pure forms of this compound, which are invaluable for studying its stereochemical effects on biological activity. The use of microwave-assisted synthesis has also been reported, significantly reducing reaction times while maintaining high yields and purity.

From a pharmacological perspective, this compound has demonstrated promising activity in various assays. For instance, studies have shown that it exhibits potent inhibitory effects on certain kinases, making it a potential candidate for anti-cancer drug development. Additionally, its ability to modulate ion channels suggests applications in the treatment of neurological disorders such as epilepsy and chronic pain. Recent research has also highlighted its potential as a scaffold for developing multi-target-directed ligands (MTDLs), which are designed to interact with multiple therapeutic targets simultaneously.

The thiazole ring in the structure of 4-Amino-5-(2-Methyl-1,3-Thiazol-4-Yl)-1-(Propan-2-Yl)Pyrrolidin-2-One plays a crucial role in its pharmacokinetic properties. The sulfur atom within the thiazole moiety enhances the compound's solubility and stability, which are critical factors for its bioavailability. Furthermore, the amino group at position 4 contributes to hydrogen bonding capabilities, enhancing its interactions with biological macromolecules such as proteins and nucleic acids.

In terms of toxicity and safety profiles, preliminary studies indicate that this compound exhibits low cytotoxicity against normal human cells, which is a favorable attribute for drug candidates. However, further investigations are required to fully assess its safety profile in vivo. Regulatory agencies such as the FDA and EMA emphasize the importance of comprehensive toxicological evaluations before advancing compounds into clinical trials.

The development of analogs based on 4-Amino-5-(2-Methyl-1,3-Thiazol-4-Yl)-1-(Propan-2-Yl)Pyrrolidin-2-One has been an active area of research. By modifying substituents at various positions on the pyrrolidinone ring or the thiazole moiety, researchers aim to optimize pharmacokinetic properties and enhance therapeutic efficacy. For example, replacing the isopropyl group with other alkyl chains has been shown to modulate lipophilicity and improve brain penetration for central nervous system disorders.

In conclusion, 4-Amino-5-(2-Methyl-1,3-Thiazol-4-Yl)-1-(Propan

2227896-64-0 (4-amino-5-(2-methyl-1,3-thiazol-4-yl)-1-(propan-2-yl)pyrrolidin-2-one) 関連製品

- 959232-39-4(2-(2-Chloroethyl)-1,3-difluoro-benzene)

- 2408937-63-1((4S,5R)-4-Methyl-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine;hydrochloride)

- 2169202-90-6({3-oxo-2-oxaspiro4.5decan-1-yl}methanesulfonyl fluoride)

- 2137670-87-0(Cyclopropane, 1-(chloromethyl)-2-methyl-1-[2-(methylthio)ethyl]-)

- 2229426-57-5(6-bromopyridin-2-yl sulfamate)

- 894015-48-6(2-fluoro-N-2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethylbenzene-1-sulfonamide)

- 1696921-84-2(3-(2-bromo-5-fluorophenyl)-3-hydroxypropanenitrile)

- 22360-00-5(5H-Benzocyclohepten-5-one, 6-bromo-)

- 2228873-12-7(1-(5-bromopyridin-2-yl)-N-methylcyclopropan-1-amine)

- 2648997-43-5(2-Chloro-1-{2',2'-difluoro-8-azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropan]-8-yl}propan-1-one)